molecular formula C11H10BrNO3S B6335056 [5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol CAS No. 881673-81-0

[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol

Cat. No.: B6335056
CAS No.: 881673-81-0
M. Wt: 316.17 g/mol
InChI Key: KQTOPQRDAJIAQH-UHFFFAOYSA-N
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Description

[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol is a brominated pyrrole derivative featuring a phenylsulfonyl substituent at the 1-position and a hydroxymethyl group at the 3-position of the pyrrole ring. Its molecular formula is C₁₂H₁₀BrNO₃S, with a molar mass of 328.14 g/mol. Structural characterization of such compounds is typically performed via X-ray crystallography using programs like SHELX , ensuring precise validation of atomic positions and bond geometries .

Properties

IUPAC Name

[1-(benzenesulfonyl)-5-bromopyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3S/c12-11-6-9(8-14)7-13(11)17(15,16)10-4-2-1-3-5-10/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTOPQRDAJIAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol typically involves the bromination of a pyrrole derivative followed by the introduction of the phenylsulfonyl group and the hydroxymethyl group. One common method includes:

    Bromination: The starting pyrrole compound is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Sulfonylation: The brominated pyrrole is then reacted with a phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.

    Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, or alkoxides to form corresponding substituted derivatives.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane, potassium permanganate in water.

    Reduction: LAH in tetrahydrofuran (THF).

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Catalysis: Employed in the development of new catalytic systems for organic transformations.

Biology:

    Biological Probes: Utilized in the design of probes for studying biological processes involving pyrrole-containing biomolecules.

    Drug Development: Investigated for potential pharmacological activities and as a scaffold for drug discovery.

Medicine:

    Therapeutic Agents: Explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

Industry:

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agrochemicals: Investigated for potential use in the synthesis of agrochemical agents.

Mechanism of Action

The mechanism of action of [5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity to certain proteins, while the bromine atom may facilitate interactions with nucleophilic sites. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Physicochemical Implications :

  • The carbamate group lowers solubility in polar solvents compared to the target compound’s hydroxymethyl group.
  • The 2-cyanophenylsulfonyl group may increase thermal stability due to stronger dipole-dipole interactions.

Compound B: (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol (CAS: 1137165-23-1)

Molecular Formula : C₁₀H₉BrN₂O
Molar Mass : 253.10 g/mol
Key Structural Differences :

  • Heterocyclic Core: Compound B features a pyrazole ring instead of a pyrrole.
  • Substituent Position : The bromine atom is located on a para-substituted phenyl group attached to the pyrazole, rather than directly on the heterocycle. This positioning reduces steric hindrance near the heterocyclic core compared to the target compound .

Physicochemical Implications :

  • The smaller molar mass (253.10 vs.
  • The pyrazole ring’s electronic structure may enhance coordination with metal ions, suggesting applications in catalysis or metallodrug design.

Comparative Data Table

Property [5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol Compound A Compound B
Molecular Formula C₁₂H₁₀BrNO₃S C₂₂H₂₃BrN₄O₅S C₁₀H₉BrN₂O
Molar Mass (g/mol) 328.14 543.41 253.10
Core Heterocycle Pyrrole Pyrrole Pyrazole
Sulfonyl Group Phenylsulfonyl 2-Cyanophenylsulfonyl N/A
Functional Group Hydroxymethyl tert-Butyl carbamate Hydroxymethyl
Bromine Position Pyrrole C5 Pyrrole C5 Phenyl C4

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